Methyl ((2-methylthiazol-4-yl)methyl)alaninate
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Overview
Description
Methyl ((2-methylthiazol-4-yl)methyl)alaninate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((2-methylthiazol-4-yl)methyl)alaninate typically involves the reaction of 2-methylthiazole with alanine methyl ester. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often employs continuous flow synthesis techniques to enhance yield and purity. These methods involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl ((2-methylthiazol-4-yl)methyl)alaninate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazoles.
Substitution: Formation of halogenated thiazoles.
Scientific Research Applications
Methyl ((2-methylthiazol-4-yl)methyl)alaninate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and antitumor agent.
Industry: Used in the development of agrochemicals and photographic sensitizers.
Mechanism of Action
The mechanism of action of Methyl ((2-methylthiazol-4-yl)methyl)alaninate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active sites of the target molecules. The compound can also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole: A simpler thiazole derivative with similar biological activities.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Uniqueness
Methyl ((2-methylthiazol-4-yl)methyl)alaninate is unique due to its specific substitution pattern, which enhances its biological activity and specificity. The presence of the alaninate moiety provides additional sites for interaction with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H14N2O2S |
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Molecular Weight |
214.29 g/mol |
IUPAC Name |
methyl 2-[(2-methyl-1,3-thiazol-4-yl)methylamino]propanoate |
InChI |
InChI=1S/C9H14N2O2S/c1-6(9(12)13-3)10-4-8-5-14-7(2)11-8/h5-6,10H,4H2,1-3H3 |
InChI Key |
MQKVRSLDISSYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(C)C(=O)OC |
Origin of Product |
United States |
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